molecular formula C13H17N3O3S B2396131 3-[3-(Ethoxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile CAS No. 2224368-64-1

3-[3-(Ethoxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile

Cat. No.: B2396131
CAS No.: 2224368-64-1
M. Wt: 295.36
InChI Key: TZPDHOQJYLFSQP-UHFFFAOYSA-N
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Description

3-[3-(Ethoxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a pyridine ring

Preparation Methods

The synthesis of 3-[3-(Ethoxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile typically involves multiple steps. The preparation begins with the formation of the pyrrolidine ring, which can be achieved through cyclization reactions. The ethoxymethyl group is then introduced via alkylation reactions. The sulfonyl group is added through sulfonation, and the pyridine ring is incorporated through coupling reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

3-[3-(Ethoxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[3-(Ethoxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(Ethoxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar compounds to 3-[3-(Ethoxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile include other pyrrolidine derivatives and sulfonyl-containing compounds These compounds may share some chemical properties but differ in their specific biological activities or applications

Properties

IUPAC Name

3-[3-(ethoxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-2-19-10-11-5-7-16(9-11)20(17,18)13-4-3-6-15-12(13)8-14/h3-4,6,11H,2,5,7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPDHOQJYLFSQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)S(=O)(=O)C2=C(N=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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